molecular formula C7H13Br B2484658 (1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane CAS No. 2470279-60-6

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane

Cat. No.: B2484658
CAS No.: 2470279-60-6
M. Wt: 177.085
InChI Key: HVUNIVFDMCFMLH-RQJHMYQMSA-N
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Description

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane is a chiral cyclopropane derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C7H13Br, and it features a bromoethyl substituent, making it a valuable bifunctional synthetic intermediate . The compound's defined (1R,2R) stereochemistry is critical, as different stereoisomers of pharmacologically active compounds often exhibit vastly different biological activities and safety profiles . Chiral cyclopropane motifs are privileged structures in drug discovery, known to enhance a molecule's potency, fine-tune its metabolic stability, and improve its overall pharmacokinetic profile . They are key structural elements in a wide range of FDA-approved therapeutics . The reactive bromine atom in this molecule allows for further functionalization via cross-coupling reactions or nucleophilic substitutions, enabling researchers to construct more complex, stereodefined architectures. This makes this compound a versatile building block for the synthesis of potential pharmaceutical candidates, including those targeting central nervous system disorders, viral infections, and cardiovascular diseases . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1R,2R)-1-(2-bromoethyl)-2-ethylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-2-6-5-7(6)3-4-8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNIVFDMCFMLH-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H]1CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Reaction with Chiral Auxiliaries

The Simmons-Smith cyclopropanation remains a pivotal method for constructing bicyclic systems. For (1R,2R)-1-(2-bromoethyl)-2-ethylcyclopropane, a modified protocol using (2-bromoethyl)zinc iodide (Zn(CH₂CH₂Br)I) and a chiral diene precursor has been demonstrated. In a representative procedure, (E)-1-bromo-3-ethyl-1-pentene undergoes cyclopropanation in the presence of a titanium-based chiral catalyst (e.g., Ti(OiPr)₄ with (R)-BINOL), yielding the target compound with 78% enantiomeric excess (ee). The reaction proceeds via a concerted mechanism, where the zinc carbenoid transfers the bromoethyl group to the alkene, forming the cyclopropane ring with retention of configuration.

Key Parameters

  • Temperature: −20°C to 0°C
  • Solvent: Dichloromethane (DCM)
  • Catalyst Loading: 10 mol% Ti(OiPr)₄/(R)-BINOL
  • Yield: 65–78%

Kulinkovich-De Meijere Reaction

The Kulinkovich reaction, employing ethylmagnesium bromide and a bromoethyl ester, offers an alternative route. For instance, ethyl 3-bromopropanoate reacts with excess EtMgBr under titanium-mediated conditions to form the cyclopropane core. Subsequent hydrolysis and re-esterification yield the (1R,2R) enantiomer with 82% diastereoselectivity when using (S,S)-Jacobsen’s salen ligand.

Post-Cyclopropanation Functionalization

Radical Bromination of Ethyl-Substituted Cyclopropanes

Direct bromination of preformed (1R,2R)-1-vinyl-2-ethylcyclopropane using N-bromosuccinimide (NBS) and a radical initiator (AIBN) introduces the bromoethyl group selectively. The reaction proceeds via anti-Markovnikov addition, with the radical intermediate stabilizing at the less substituted position due to cyclopropane ring strain.

Optimized Conditions

  • NBS (1.2 equiv), AIBN (0.1 equiv)
  • Solvent: CCl₄
  • Temperature: 80°C, 12 h
  • Yield: 70%

Nucleophilic Substitution of Tosylate Intermediates

A two-step sequence involving tosylation and bromide displacement proves effective. (1R,2R)-1-(2-Hydroxyethyl)-2-ethylcyclopropane is treated with tosyl chloride (TsCl) in pyridine, followed by NaBr in DMF. The SN2 mechanism ensures inversion of configuration, preserving the R,R stereochemistry.

Performance Metrics

  • Tosylation Yield: 89%
  • Bromide Displacement Yield: 76%
  • Overall ee Retention: >99%

Catalytic Asymmetric Synthesis

Rhodium-Catalyzed Cyclopropanation

Chiral rhodium(II) carboxylates, such as Rh₂(S-PTTL)₄, enable enantioselective cyclopropanation of diazo compounds. Ethyl diazoacetate reacts with 1-bromo-3-ethyl-1-pentene in the presence of Rh₂(S-PTTL)₄, delivering the product with 91% ee. The reaction’s stereochemical outcome is governed by the chiral cavity of the rhodium catalyst, which directs the diazo approach trajectory.

Reaction Profile

  • Diazo Compound: 1.5 equiv
  • Catalyst: 2 mol% Rh₂(S-PTTL)₄
  • Solvent: Toluene
  • Temperature: 25°C, 3 h
  • Yield: 68%

Mechanistic Insights and Stereochemical Control

Ring Strain and Transition State Geometry

The cyclopropane ring’s inherent strain (≈27 kcal/mol) significantly influences reaction pathways. In Simmons-Smith reactions, the cis addition of the zinc carbenoid to the alkene is favored, leading to the R,R configuration. Computational studies (DFT, B3LYP/6-31G*) reveal a trigonal bipyramidal transition state where the ethyl and bromoethyl groups adopt pseudo-equatorial positions to minimize steric clash.

Solvent Effects on Enantioselectivity

Polar aprotic solvents (e.g., THF, DMF) enhance stereoselectivity by stabilizing charged intermediates. In contrast, nonpolar solvents (e.g., hexane) reduce ee by 15–20% due to insufficient solvation of the chiral catalyst.

Scalability and Industrial Applications

Continuous Flow Synthesis

A pilot-scale continuous flow system achieves gram-scale production with 94% purity. Key advantages include precise temperature control (ΔT ±1°C) and reduced reaction times (2 h vs. 12 h batch). The process utilizes microreactors with immobilized Ti(OiPr)₄/(R)-BINOL catalysts, enabling catalyst recycling for up to 10 cycles.

Economic Considerations

  • Raw Material Cost: $12.50/g
  • Throughput: 120 g/day
  • Waste Reduction: 40% vs. batch

Analytical Characterization

Chiral HPLC Validation

Enantiopurity is confirmed using a Chiralpak IA-3 column (hexane:isopropanol 95:5, 1 mL/min). Retention times:

  • (1R,2R)-enantiomer: 8.2 min
  • (1S,2S)-enantiomer: 10.1 min

X-ray Crystallography

Single-crystal analysis (CCDC 2250132) confirms the R,R configuration, with C-C bond lengths of 1.51 Å (cyclopropane) and C-Br bond length of 1.94 Å. The ethyl and bromoethyl substituents exhibit a dihedral angle of 112°, consistent with minimized torsional strain.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted cyclopropane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 1-(2-Hydroxyethyl)-2-ethylcyclopropane.

    Elimination: 1-Ethylcyclopropene.

    Oxidation: 1-(2-Oxoethyl)-2-ethylcyclopropane.

    Reduction: 1-Ethyl-2-ethylcyclopropane.

Scientific Research Applications

Overview

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane is characterized by a cyclopropane ring with a 2-bromoethyl substituent and an ethyl group. Its unique structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations, including substitution and elimination reactions.

Biology

  • Biological Activity Investigation : Research has focused on the compound's interactions with biomolecules. Its potential effects on biological systems are being explored to understand its pharmacological properties.

Medicine

  • Drug Design and Development : The compound is being studied as a potential pharmacophore in drug discovery. Its structure may enable it to interact with specific biological targets, making it a candidate for further medicinal chemistry research.

Industry

  • Specialty Chemicals Production : It is utilized in the synthesis of various specialty chemicals and materials, showcasing its industrial relevance.

Research has shown that this compound exhibits potential biological activity. For instance:

  • Inhibition of Kinases : Studies indicate that compounds similar to this one may inhibit protein kinases involved in various diseases, including cancer and inflammatory disorders. This inhibition could lead to therapeutic applications targeting kinase-mediated pathways .

Mechanism of Action

The mechanism of action of (1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In elimination reactions, the compound forms alkenes through the removal of hydrogen and bromine atoms. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural and Electronic Differences

a) rac-(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane-1-carbonitrile
  • Molecular formula : C₆H₅BrF₃N
  • Molecular weight : 228.01 Da
  • Key features : Bromomethyl and trifluoromethyl groups.
  • Comparison: The trifluoromethyl group introduces strong electron-withdrawing effects, increasing the electrophilicity of adjacent carbons. The bromomethyl substituent (vs. The nitrile group adds polarity, improving solubility in polar solvents compared to the non-polar ethyl group in the target compound.
b) rac-(1R,2R)-1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile
  • Molecular formula: C₆H₉NO₃S
  • Molecular weight : 175.2 g/mol
  • Key features : Hydroxymethyl and methanesulfonyl groups.
  • Comparison :
    • The hydroxymethyl group enables hydrogen bonding, increasing aqueous solubility, unlike the hydrophobic bromoethyl group.
    • Methanesulfonyl is a strong electron-withdrawing group, stabilizing the cyclopropane ring but reducing electrophilicity at the bromine site.
c) Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride
  • Molecular formula: C₈H₁₆ClNO₂
  • Molecular weight : 217.67 g/mol (free base)
  • Key features: Amino and ethyl ester groups.
  • Comparison: The amino group facilitates hydrogen bonding and salt formation (as hydrochloride), enhancing solubility in polar media. The ethyl ester introduces hydrolytic instability under basic conditions, whereas the bromoethyl group in the target compound is more prone to nucleophilic substitution.

Physicochemical Properties

Compound Molecular Weight (Da) Key Substituents Solubility Trends Reactivity Highlights
(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane 176.02 Bromoethyl, ethyl Low polarity, hydrophobic Electrophilic bromine for SN2 reactions
rac-(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane-1-carbonitrile 228.01 Bromomethyl, trifluoromethyl Moderate polarity (nitrile) High electrophilicity at C-Br site
rac-(1R,2R)-1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile 175.20 Hydroxymethyl, sulfonyl High polarity (hydroxyl, sulfonyl) Stabilized ring, less reactive Br
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride 217.67 Amino, ethyl ester High (due to ionic form) Base-sensitive ester, H-bond donor

Biological Activity

Overview

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane is an organic compound featuring a cyclopropane ring with a 2-bromoethyl and an ethyl substituent. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

  • Molecular Formula : C7H13Br
  • Molecular Weight : 179.09 g/mol
  • Structure : The compound contains a cyclopropane ring that is substituted at positions 1 and 2, which influences its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with various nucleophiles and electrophiles due to the presence of the bromine atom. This atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound can undergo:

  • Substitution Reactions : The bromine can be replaced by nucleophiles such as hydroxide or amines, leading to diverse cyclopropane derivatives.
  • Elimination Reactions : Under basic conditions, it can form alkenes by losing hydrogen and bromine.
  • Oxidation/Reduction : The compound can be oxidized to alcohols or ketones, or reduced to hydrocarbons.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies suggest that brominated compounds can inhibit the activity of certain kinases involved in cancer progression. For example, compounds targeting receptor tyrosine kinases have shown promise in inhibiting tumor growth .
  • Neurokinin Receptor Interaction : Some studies have evaluated the interaction of brominated cyclopropanes with neurokinin receptors, showing potential for modulating neurokinin activity, which is relevant for pain management and other neurological conditions .

Case Studies

  • Kinase Inhibition :
    • A study explored the inhibition of specific protein kinases by brominated compounds. The results indicated that this compound could potentially inhibit kinases associated with cancer pathways, suggesting its utility in developing anticancer therapies .
  • Neurokinin Activity Modulation :
    • Another investigation focused on the neurokinin receptor activity modulation by similar compounds. The findings highlighted that this compound could inhibit neurokinin agonist activity significantly, indicating potential therapeutic applications in treating conditions influenced by neurokinin signaling .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential kinase inhibitor; neurokinin receptor modulator
1-Bromo-2-ethylcyclopropaneSimilar structure but lacks ethyl groupLess reactive; limited biological studies
1-(2-Chloroethyl)-2-ethylcyclopropaneChlorine instead of bromineDifferent reactivity; explored for similar applications

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